molecular formula C14H12N2O4 B11539590 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol

2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol

Cat. No.: B11539590
M. Wt: 272.26 g/mol
InChI Key: QWDLCXNDQXFPMT-UHFFFAOYSA-N
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Description

2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, biological activity, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 3-(hydroxymethyl)aniline and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by reaction with nucleophiles.

Major Products

    Oxidation: 2-[(E)-{[3-(carboxy)phenyl]imino}methyl]-4-nitrophenol.

    Reduction: 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-aminophenol.

    Substitution: 2-[(E)-{[3-(chloromethyl)phenyl]imino}methyl]-4-nitrophenol.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is used as a ligand in coordination chemistry

Biology

The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.

Medicine

Research in medicine focuses on the compound’s potential as an anti-cancer agent. Its ability to form complexes with metal ions is explored for targeted drug delivery and imaging applications.

Industry

In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The biological activity of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is primarily due to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, disrupting their normal function. For example, the compound can inhibit the activity of enzymes by binding to their active sites, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]phenol
  • 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-chlorophenol
  • 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-methylphenol

Uniqueness

Compared to similar compounds, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is unique due to the presence of the nitro group, which enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[[3-(hydroxymethyl)phenyl]iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c17-9-10-2-1-3-12(6-10)15-8-11-7-13(16(19)20)4-5-14(11)18/h1-8,17-18H,9H2

InChI Key

QWDLCXNDQXFPMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO

Origin of Product

United States

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